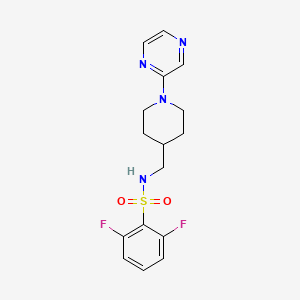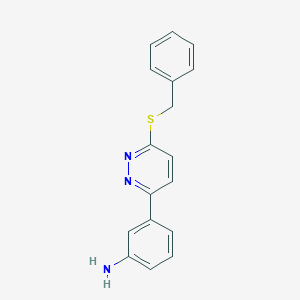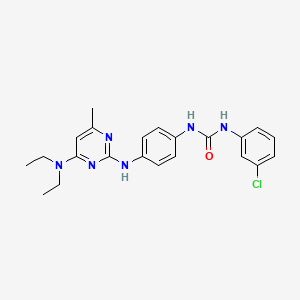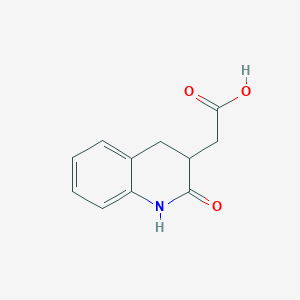
(3,4-Dimethoxyphenyl)(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule. It contains functional groups such as methoxy (-OCH3), morpholino (a type of secondary amine), and thiazepan (a seven-membered ring containing one sulfur and one nitrogen atom) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For instance, a related compound, (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone, was synthesized and its bromination was investigated in different conditions .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, specific structural data for this compound is not available .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, bis(3,4-dimethoxyphenyl)methanone, a related compound, has a density of 1.1±0.1 g/cm3, a boiling point of 456.4±45.0 °C at 760 mmHg, and a molar refractivity of 82.8±0.3 cm3 .科学的研究の応用
Anticancer Research
This compound exhibits potential as a therapeutic agent in anticancer research. Its structure allows it to act as an inhibitor of NF-κB, a protein complex that controls DNA transcription and cell survival . By inhibiting NF-κB, this compound could be used to prevent the proliferation of cancer cells, making it a valuable asset in the development of new anticancer drugs.
Antibacterial and Antifungal Applications
The compound’s molecular framework has shown efficacy in combating bacterial and fungal infections. Its ability to interfere with the cell wall synthesis of microbes makes it a candidate for developing new antibacterial and antifungal agents, which is crucial given the rise of antibiotic-resistant strains .
Anti-inflammatory Properties
Inflammation is a biological response to harmful stimuli, and controlling it is vital for treating various diseases. This compound has demonstrated anti-inflammatory properties, which could be harnessed to treat conditions where inflammation is a significant concern, such as arthritis and asthma .
Immunological Modulation
The compound may serve as an immunological modulator. It can potentially influence the immune system’s response, which is beneficial for treating autoimmune diseases and allergies, where the immune system reacts inappropriately to harmless substances .
Neuroprotective Effects
Neuroinflammation is implicated in many brain disorders. This compound has shown promise in reducing neuroinflammation by inhibiting microglial activation, which could lead to new treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Material Science
The tetrahydroquinoline moiety present in this compound is used in the production of new materials. It serves as an important precursor for more complex molecules with applications in material science, such as the development of organic semiconductors and photovoltaic cells .
Synthesis of Complex Molecules
Due to its structural complexity, this compound is used as a precursor in the synthesis of more complex bioactive molecules. This application is particularly relevant in pharmaceutical research, where complex molecules are often needed for drug development .
Green Chemistry
The synthesis of this compound involves green chemistry principles, such as the use of deep eutectic solvents in the Povarov reaction. This approach minimizes the environmental impact of chemical synthesis, making it an example of sustainable chemical practices .
作用機序
Target of Action
Similar compounds with a dimethoxyphenyl structure have been found to interact with various receptors .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways .
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
将来の方向性
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-23-17-5-4-15(12-18(17)24-2)19(22)21-6-3-11-26-14-16(21)13-20-7-9-25-10-8-20/h4-5,12,16H,3,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJCMVMBHKIMEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCSCC2CN3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2936410.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylaniline](/img/structure/B2936415.png)
![1-(3,4-dimethylphenyl)-5-oxo-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B2936416.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}amino)acetamide](/img/structure/B2936418.png)


![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3-(4-fluorophenyl)propanoic acid](/img/structure/B2936424.png)
![(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(3,4-difluorophenyl)methanone](/img/structure/B2936425.png)



![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-2-phenoxyacetamide](/img/structure/B2936431.png)